molecular formula C11H12N2O6 B14660169 Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate CAS No. 50739-96-3

Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate

Cat. No.: B14660169
CAS No.: 50739-96-3
M. Wt: 268.22 g/mol
InChI Key: GHYRBIOZUZABEU-UHFFFAOYSA-N
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Description

Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, which is further substituted with a hydroxy group (-OH) and an ethyl ester group. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate typically involves the nitration of aniline derivatives followed by esterification. One common method includes the nitration of 2-hydroxyaniline to form 2-hydroxy-5-nitroaniline. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration step would be carefully monitored to avoid over-nitration, and the esterification would be optimized for maximum yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxy group.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-hydroxy-5-aminoaniline derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The hydroxy and ester groups may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitroaniline
  • 3-Nitroaniline
  • 4-Nitroaniline
  • Ethyl 2-(2-hydroxy-5-nitroanilino)-2-oxoacetate
  • Ethyl 4-(2-hydroxy-5-nitroanilino)-7,8-dimethylquinoline-3-carboxylate

Uniqueness

Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups on the aniline ring, along with the ethyl ester group, allows for a wide range of chemical modifications and applications.

Properties

CAS No.

50739-96-3

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate

InChI

InChI=1S/C11H12N2O6/c1-2-19-11(16)6-10(15)12-8-5-7(13(17)18)3-4-9(8)14/h3-5,14H,2,6H2,1H3,(H,12,15)

InChI Key

GHYRBIOZUZABEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

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